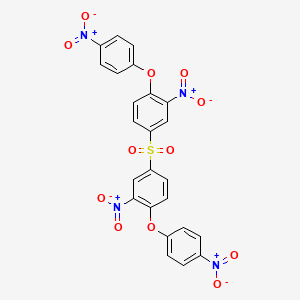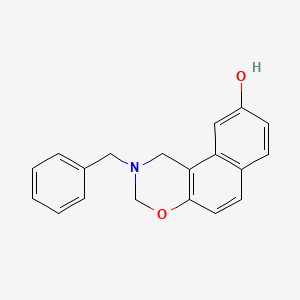
Dipotassium 3,3'-methylenebisnaphthalene-2-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate is a chemical compound with the molecular formula C21H14K2O6S2. It is known for its unique structure, which consists of two naphthalene rings connected by a methylene bridge and sulphonate groups. This compound is used in various scientific and industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate typically involves the reaction of naphthalene-2-sulphonic acid with formaldehyde in the presence of a base such as potassium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulphone derivatives.
Reduction: Reduction reactions can convert the sulphonate groups to sulphonamide groups.
Substitution: The naphthalene rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: Sulphone derivatives.
Reduction: Sulphonamide derivatives.
Substitution: Nitrated or halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
Dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the manufacture of specialty chemicals, surfactants, and as a dispersing agent in various industrial processes.
Mecanismo De Acción
The mechanism of action of dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate involves its interaction with molecular targets through its sulphonate groups. These groups can form ionic bonds with positively charged sites on proteins or other biomolecules, affecting their function and activity. The methylene bridge provides structural stability, allowing the compound to maintain its integrity under various conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Dipotassium 3,3’-methylenedinaphthalene-2-sulfonate
- Sodium 3,3’-methylenebisnaphthalene-2-sulphonate
- Calcium 3,3’-methylenebisnaphthalene-2-sulphonate
Uniqueness
Dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate is unique due to its specific combination of potassium ions and the methylene bridge connecting the naphthalene rings. This structure imparts distinct chemical properties, such as solubility and reactivity, making it suitable for specialized applications that similar compounds may not fulfill.
Propiedades
Número CAS |
71720-60-0 |
|---|---|
Fórmula molecular |
C21H14K2O6S2 |
Peso molecular |
504.7 g/mol |
Nombre IUPAC |
dipotassium;3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C21H16O6S2.2K/c22-28(23,24)20-12-16-7-3-1-5-14(16)9-18(20)11-19-10-15-6-2-4-8-17(15)13-21(19)29(25,26)27;;/h1-10,12-13H,11H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
Clave InChI |
DMAKIGMBSNIBDJ-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)CC3=CC4=CC=CC=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![10-Phenyl-10H-benzo[4,5]thieno[3,2-b]indole](/img/structure/B12814248.png)
![N-[(2,4-difluorophenyl)methyl]-7-methyl-9,12-dioxo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide](/img/structure/B12814260.png)
![3,6,6-Trimethyl-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12814265.png)






